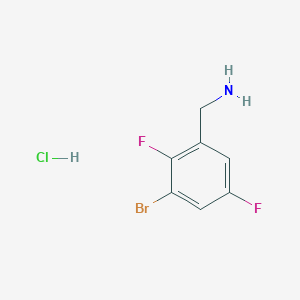
(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7BrClF2N. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2,5-difluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where the amino group is introduced at the methylene position.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and amination reactions, followed by purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different amine derivatives .
Scientific Research Applications
(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorophenyl)methanamine hydrochloride
- (3-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Uniqueness
(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H7BrClF2N |
|---|---|
Molecular Weight |
258.49 g/mol |
IUPAC Name |
(3-bromo-2,5-difluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-6-2-5(9)1-4(3-11)7(6)10;/h1-2H,3,11H2;1H |
InChI Key |
ICMFOUXNTVJQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















